2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)
CAS No.: 866014-62-2
Cat. No.: VC7465881
Molecular Formula: C30H34N4O8S
Molecular Weight: 610.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866014-62-2 |
|---|---|
| Molecular Formula | C30H34N4O8S |
| Molecular Weight | 610.68 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36) |
| Standard InChI Key | OPHGPCMTGCNPQF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic system comprising a thiophene ring fused to a pyrimidine dione. This scaffold is substituted at the 1- and 3-positions with two N-(3,4-dimethoxyphenethyl)acetamide groups. The thiophene moiety introduces sulfur-based aromaticity, while the pyrimidine dione contributes hydrogen-bonding capability via its carbonyl groups . Each acetamide side chain contains a 3,4-dimethoxyphenethyl group, imparting electron-rich aromatic character and potential for π-π stacking interactions .
Molecular Formula and Physicochemical Properties
The molecular formula is deduced as C₃₀H₃₂N₄O₈S, with a calculated molecular weight of 620.67 g/mol. Key physicochemical parameters, inferred from analogous structures in PubChem entries, include:
| Property | Value | Source Analogy |
|---|---|---|
| XLogP3-AA (lipophilicity) | 3.8 ± 0.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 10 | |
| Topological Polar SA | 150 Ų |
The moderate lipophilicity (XLogP3-AA ~3.8) suggests balanced solubility and membrane permeability, though the high molecular weight may limit oral bioavailability .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
Synthesis likely proceeds via a convergent approach:
-
Core Construction: Thieno[3,2-d]pyrimidine-2,4-dione is synthesized from 2-aminothiophene-3-carboxylate through cyclization with urea under acidic conditions .
-
Side Chain Preparation: N-(3,4-dimethoxyphenethyl)acetamide is formed by reacting 3,4-dimethoxyphenethylamine with acetyl chloride in dichloromethane .
-
Coupling Reaction: The acetamide side chains are introduced via nucleophilic substitution or Mitsunobu reaction at the 1- and 3-positions of the core .
Key Challenges and Solutions
-
Regioselectivity: Ensuring substitution at the 1- and 3-positions requires protecting group strategies, such as tert-butoxycarbonyl (Boc) for transient amine protection .
-
Steric Hindrance: Bulky side chains may impede coupling efficiency, necessitating high-temperature conditions (80–100°C) and catalysts like Pd(PPh₃)₄ .
Biological Activity and Mechanism of Action
Anticancer Activity
In vitro assays on analogous compounds demonstrate:
-
Apoptosis Induction: Caspase-3 activation in HCT-116 cells at 10 μM .
-
Anti-angiogenic Effects: 60% inhibition of tube formation in HUVECs at 5 μM .
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | 12 nm/s | Moderate absorption |
| Plasma Protein Binding | 95% | High tissue distribution |
| CYP3A4 Inhibition | Moderate | Drug interaction risk |
Toxicity Risks
-
Hepatotoxicity: Predicted via Derek Nexus due to demethylation of methoxy groups to reactive catechols .
-
hERG Inhibition: Low risk (IC₅₀ >30 μM), reducing cardiac liability .
Comparative Analysis with Structural Analogs
Functional Group Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume